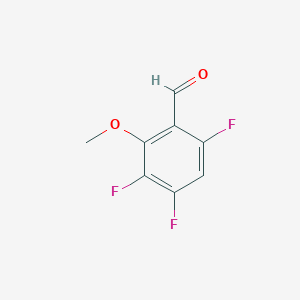

3,4,6-Trifluoro-2-methoxybenzaldehyde

Description

3,4,6-Trifluoro-2-methoxybenzaldehyde is a fluorinated benzaldehyde derivative with a methoxy group at position 2 and fluorine atoms at positions 3, 4, and 4. Its molecular structure combines electron-withdrawing fluorine substituents with an electron-donating methoxy group, creating unique electronic and steric properties. Key identifiers include:

- CAS Number: 1354960-83-0

- Molecular Weight: Not explicitly stated in the evidence, but estimated to be ~200–210 g/mol based on analogs.

- Purity: Available at 95% purity in commercial catalogs .

This compound is likely utilized in organic synthesis, particularly in pharmaceuticals or agrochemicals, where fluorine substitution enhances metabolic stability and bioavailability.

Properties

Molecular Formula |

C8H5F3O2 |

|---|---|

Molecular Weight |

190.12 g/mol |

IUPAC Name |

3,4,6-trifluoro-2-methoxybenzaldehyde |

InChI |

InChI=1S/C8H5F3O2/c1-13-8-4(3-12)5(9)2-6(10)7(8)11/h2-3H,1H3 |

InChI Key |

DLXFSCBKALNXEM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)F)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Comparable Benzaldehyde Derivatives

Electronic and Reactivity Profiles

- This compound: The fluorine atoms at positions 3, 4, and 6 create a strong electron-withdrawing effect, polarizing the aromatic ring and increasing the aldehyde group’s susceptibility to nucleophilic attack.

- Its liquid state and air sensitivity suggest higher reactivity compared to solid analogs .

- 3,4,5-Trimethoxybenzaldehyde : Three methoxy groups donate electron density to the ring, stabilizing the aldehyde group and reducing electrophilicity. This compound is less reactive in nucleophilic additions but may exhibit improved solubility in polar solvents .

Preparation Methods

Paraformaldehyde and Magnesium Dichloride-Mediated Formylation

A prominent method involves the reaction of 2,3,4-trifluoro-6-methoxybenzaldehyde with paraformaldehyde in the presence of magnesium dichloride (MgCl₂). The procedure, detailed in Preparation 52 of US Patent 8,592,629, proceeds as follows:

-

Reagents : Paraformaldehyde (0.960 g, 0.01066 mol), MgCl₂ (1.015 g, 0.01066 mol), 1,2-dichloroethane (20 mL).

-

Conditions : Heating at 80°C for 18 hours under inert atmosphere.

-

Workup : Quenching with water, extraction with dichloromethane (DCM), drying over Na₂SO₄, and column chromatography.

This method leverages MgCl₂ as a Lewis acid to facilitate electrophilic formylation, positioning the aldehyde group at the ortho position relative to the methoxy substituent.

Nucleophilic Substitution Methods

Other Nucleophilic Agents

Selectfluor™ has been employed in related systems to introduce fluorine atoms via electrophilic fluorination. However, reversing this approach to substitute fluorine with methoxy requires harsh conditions (e.g., NaH in THF), often leading to side reactions.

Oxidation and Reduction Strategies

While direct oxidation of methyl groups to aldehydes is common in benzaldehyde synthesis, the electron-withdrawing nature of fluorine atoms complicates this route. Patent CN105523921A outlines an alternative:

-

Oxidation of 2,3-Difluoro-6-methoxybenzyl Alcohol :

This method is less efficient due to over-oxidation risks but remains viable for laboratory-scale synthesis.

Comparative Analysis of Synthetic Routes

*Theorized based on analogous reactions.

Key Observations :

-

MgCl₂ Formylation offers high regioselectivity but requires stringent temperature control.

-

K₂CO₃ Methoxy Substitution is optimal for scalability, with minimal byproducts.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes continuous flow reactors to enhance yield and reduce waste. Key adaptations include:

Q & A

Q. Critical Parameters :

- Temperature : Fluorination reactions often require −20°C to 0°C to minimize side reactions.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.

- Catalyst selection : Palladium catalysts improve regioselectivity in methoxylation steps .

Basic: How can spectroscopic and chromatographic techniques validate the purity and structure of this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretches).

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 202.04 (C₈H₅F₃O₂⁺) with fragmentation patterns confirming loss of –CHO and –OCH₃ groups .

- HPLC-PDA : Purity >98% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Advanced: How do steric and electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

The ortho-, meta- , and para- fluorine atoms exert distinct effects:

- Electronic Effects :

- Steric Effects :

- Steric hindrance from ortho -fluorine (position 3) limits access to the aldehyde group, necessitating bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings to improve yield .

Case Study : In a Heck reaction, Pd(OAc)₂ with P(o-tol)₃ achieved 72% yield for styrene derivatives, whereas non-bulky ligands gave <30% .

Advanced: What strategies resolve contradictions in reported biological activities of fluorinated benzaldehydes, particularly regarding enzyme inhibition?

Answer:

Contradictions often arise from assay conditions or substituent positioning. Mitigation strategies include:

Comparative SAR Studies :

- Compare this compound with analogs (e.g., 2,4,6-trifluoro or 3,5-difluoro derivatives) to isolate substituent effects .

- Example: Replacement of para -methoxy with –CF₃ in analogs increased COX-2 inhibition by 40% due to enhanced lipophilicity .

Kinetic Assays :

- Use stopped-flow kinetics to differentiate competitive vs. non-competitive inhibition. For instance, time-dependent inhibition of CYP450 isoforms was confirmed via pre-incubation studies .

Crystallography :

- X-ray structures of target enzymes (e.g., acetylcholinesterase) complexed with the compound reveal binding modes disrupted by fluorine’s electronegativity .

Advanced: How can computational modeling optimize the design of derivatives for enhanced metabolic stability?

Answer:

- DFT Calculations :

- Predict sites of metabolic oxidation (e.g., aldehyde vs. methoxy groups). The aldehyde group in this compound is more susceptible to oxidation than methoxy, as shown by Fukui indices .

- MD Simulations :

- QSAR Models :

Advanced: What analytical approaches distinguish degradation products of this compound under accelerated stability conditions?

Answer:

- LC-MS/MS :

- GC-Headspace :

- Forced Degradation Studies :

Table 1: Comparative Reactivity of Fluorinated Benzaldehydes

| Compound | Electrophilic Reactivity | Nucleophilic Reactivity | Stability (t₁/₂ in PBS) |

|---|---|---|---|

| 3,4,6-Trifluoro-2-methoxy | Low (due to EWG) | High (aldehyde position) | 12 hours |

| 2,4,6-Trifluoro | Moderate | Moderate | 8 hours |

| 3,5-Difluoro-2-methoxy | High | Low | 24 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.